molecular formula C19H25N5O3S2 B4706547 2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B4706547
M. Wt: 435.6 g/mol
InChI Key: QPPWRAHUTZFLPY-UHFFFAOYSA-N
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Description

2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a triazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: This is often done via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Attachment of the Sulfanyl Group:

    Formation of the Phenylacetamide Moiety: This is typically done through an amide coupling reaction using phenylacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-(methylsulfonyl)piperidine derivatives: These compounds share the piperidine ring and methylsulfonyl group but lack the triazole and phenylacetamide moieties.

    Triazole derivatives: Compounds containing the triazole ring but with different substituents.

    Phenylacetamide derivatives: Compounds with the phenylacetamide moiety but lacking the piperidine and triazole rings.

Uniqueness

The uniqueness of 2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[5-(1-methylsulfonylpiperidin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-3-11-24-18(15-8-7-12-23(13-15)29(2,26)27)21-22-19(24)28-14-17(25)20-16-9-5-4-6-10-16/h3-6,9-10,15H,1,7-8,11-14H2,2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPWRAHUTZFLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 4
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 5
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

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